D-Buthionine-(S,R)-sulfoximine

Overview

Description

D-Buthionine-(S,R)-sulfoximine is a synthetic compound known for its ability to inhibit the enzyme gamma-glutamylcysteine synthetase. This enzyme is crucial in the biosynthesis of glutathione, a vital antioxidant in cellular defense mechanisms. By inhibiting this enzyme, this compound effectively depletes cellular glutathione levels, making it a valuable tool in scientific research, particularly in studies related to oxidative stress and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Buthionine-(S,R)-sulfoximine typically involves the reaction of L-buthionine with sulfoximine derivatives under controlled conditions. The process often requires the use of specific catalysts and solvents to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and consistency in the quality of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: D-Buthionine-(S,R)-sulfoximine primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound, leading to the formation of sulfoxide or sulfone derivatives.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the sulfoximine group to its corresponding amine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile involved.

Scientific Research Applications

D-Buthionine-(S,R)-sulfoximine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other compounds and in studies involving sulfur chemistry.

Biology: The compound is employed to study the role of glutathione in cellular processes, including oxidative stress, apoptosis, and detoxification.

Medicine: this compound is used in preclinical studies to investigate its potential as a therapeutic agent in diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.

Industry: It is utilized in the development of novel pharmaceuticals and as a tool in biochemical assays to modulate glutathione levels.

Mechanism of Action

The primary mechanism of action of D-Buthionine-(S,R)-sulfoximine involves the inhibition of gamma-glutamylcysteine synthetase. This enzyme is responsible for the first step in the biosynthesis of glutathione. By inhibiting this enzyme, this compound reduces the production of glutathione, leading to increased oxidative stress within cells. This mechanism is particularly useful in research studies aimed at understanding the role of glutathione in cellular defense and metabolism.

Comparison with Similar Compounds

L-Buthionine-(S,R)-sulfoximine: Similar in structure but differs in stereochemistry.

Buthionine sulfoximine: A general term that may refer to various stereoisomers of the compound.

Glutathione analogs: Compounds that mimic the structure and function of glutathione.

Uniqueness: D-Buthionine-(S,R)-sulfoximine is unique due to its specific stereochemistry, which allows for selective inhibition of gamma-glutamylcysteine synthetase. This selectivity makes it a valuable tool in research applications where precise modulation of glutathione levels is required.

Biological Activity

D-Buthionine-(S,R)-sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily acting through the inhibition of gamma-glutamylcysteine synthetase. This compound has garnered attention in various fields of biomedical research due to its ability to modulate oxidative stress and influence drug resistance mechanisms in cancer therapy. This article explores the biological activity of BSO, focusing on its mechanisms, therapeutic applications, and relevant case studies.

BSO inhibits GSH synthesis by targeting gamma-glutamylcysteine synthetase, leading to significant depletion of intracellular GSH levels. GSH is a critical antioxidant that plays a vital role in cellular defense against oxidative stress. By reducing GSH levels, BSO enhances the susceptibility of cells to oxidative damage and can potentiate the effects of certain chemotherapeutic agents.

Key Research Findings

-

Inhibition of Drug Resistance :

- A study demonstrated that BSO can reverse multidrug resistance (MDR) in cancer cells by depleting GSH levels. In athymic nude mice with human fibrosarcoma xenografts, BSO treatment combined with doxorubicin restored the drug's efficacy against MRP-expressing tumors, achieving a 63% overall response rate .

-

Enhancement of Radiotherapy :

- Research indicated that combining BSO with peptide receptor radionuclide therapy (177Lu-DOTATATE) significantly improved therapeutic outcomes in neuroendocrine tumors. The combination resulted in enhanced tumor cell death without increasing toxicity, suggesting a synergistic effect when GSH levels were reduced .

- Antiparasitic Activity :

Case Study 1: Cancer Therapy

A clinical study assessed the effects of BSO on patients undergoing chemotherapy for solid tumors. The results indicated that patients receiving BSO alongside standard treatment experienced improved tumor response rates compared to those receiving chemotherapy alone. This was attributed to enhanced retention of chemotherapeutic agents within tumor cells due to reduced GSH levels.

Case Study 2: Neuroendocrine Tumors

In a preclinical model involving 177Lu-DOTATATE treatment for neuroendocrine tumors, researchers found that co-administration of BSO led to a significant reduction in tumor volume over time compared to controls. The relative tumor volume was notably lower in the combination group after three weeks, demonstrating the potential for BSO to augment radiotherapy effectiveness .

Data Table: Summary of Biological Effects

Properties

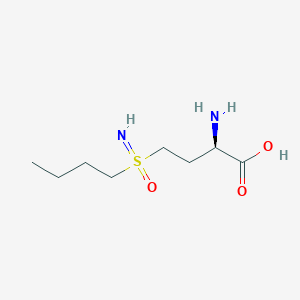

IUPAC Name |

(2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-SKKCEABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424955 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113158-69-3 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.